N-[(3-methoxyphenyl)methyl]-2-{3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide
Description
N-[(3-methoxyphenyl)methyl]-2-{3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide is a pyrimido[5,4-b]indole derivative characterized by a fused heterocyclic core. The structure features two methoxyphenylmethyl substituents at positions 3 and 5 of the pyrimidoindole scaffold, along with an acetamide group at position 2. This compound shares structural similarities with other pyrimidoindole-based molecules investigated for biological activities, such as Toll-like receptor 4 (TLR4) inhibition and antiproliferative effects . The presence of methoxy groups may enhance lipophilicity and influence binding interactions, while the acetamide moiety could contribute to hydrogen-bonding capabilities in target recognition.
Properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-2-[3-[(4-methoxyphenyl)methyl]-4-oxopyrimido[5,4-b]indol-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O4/c1-35-21-12-10-19(11-13-21)16-31-18-30-26-23-8-3-4-9-24(23)32(27(26)28(31)34)17-25(33)29-15-20-6-5-7-22(14-20)36-2/h3-14,18H,15-17H2,1-2H3,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWGJZWHAVNOZCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=NC3=C(C2=O)N(C4=CC=CC=C43)CC(=O)NCC5=CC(=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-methoxyphenyl)methyl]-2-{3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide typically involves multi-step organic synthesis. The process begins with the preparation of the pyrimido[5,4-b]indole core, followed by the introduction of the methoxyphenyl groups and the acetamide moiety. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(3-methoxyphenyl)methyl]-2-{3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have biological activity, making it a candidate for drug development.
Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases.
Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[(3-methoxyphenyl)methyl]-2-{3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways would need to be identified through further research.
Comparison with Similar Compounds
N-(4-ethylphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide (CAS: 536706-70-4)
- Substituents :
- 3-Methoxyphenyl at position 3 of the pyrimidoindole core.
- Thioacetamide group (-S-) at position 2.
- 4-Ethylphenyl on the acetamide nitrogen.
- Key Differences :
N-[(3-methoxyphenyl)methyl]-2-{8-methyl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide (CAS: 1111988-89-6)
- Substituents :
- 8-Methyl group on the indole moiety.
- 3-Methyl-1,2,4-oxadiazole at position 3.
- Methylation at position 8 could sterically hinder interactions compared to the unsubstituted indole in the target compound.
N-Cyclohexyl-2-((5-methyl-4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)sulfonyl)acetamide
- Substituents :
- Sulfonyl (-SO₂-) group at position 2.
- Cyclohexyl group on the acetamide nitrogen.
- Key Differences: The sulfonyl group increases polarity and may improve solubility over methoxy-substituted derivatives. Cyclohexyl vs.
Functional Group Comparison
Acetamide Variations
Methoxy Group Impact
- The 3- and 4-methoxyphenyl groups in the target compound may confer metabolic resistance to oxidative degradation compared to non-methoxy analogs.
- In contrast, compounds with ethoxy or halogen substituents (e.g., ’s 4-ethoxyphenyl derivatives) exhibit varied electronic effects, influencing receptor binding .
Research Implications and Gaps
- Biological Data: Limited activity data are available for the target compound.
- Computational Modeling : Tools like SHELX and ORTEP () could elucidate the target compound’s crystal structure and conformational preferences, aiding in structure-based drug design .
- Metabolic Profiling : Comparisons with hypoglycemic acetamide derivatives () indicate the need for ADMET studies to evaluate the target compound’s pharmacokinetic profile .
Biological Activity
N-[(3-methoxyphenyl)methyl]-2-{3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide is a complex organic compound with potential therapeutic applications. This article examines its biological activity, synthesizing available data from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 430.48 g/mol. The structure features a pyrimidine ring fused with an indole moiety, which is characteristic of many biologically active compounds.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies focusing on its potential as an anticancer agent and its effects on microbial pathogens.
Anticancer Activity
- Mechanism of Action : The compound exhibits cytotoxic effects against several cancer cell lines. Its mechanism involves the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways related to cell survival and death.
- Case Studies :
- A study reported that derivatives similar to this compound showed significant inhibitory effects on the proliferation of breast cancer cells (MCF-7) with IC50 values ranging from 10 to 20 μM .
- Another investigation highlighted its potential against melanoma cells, indicating a promising avenue for further research into its use in oncology .
Antimicrobial Activity
- In Vitro Studies : The compound has shown activity against various bacterial strains, particularly those resistant to conventional antibiotics. Studies indicate that it can inhibit the growth of Staphylococcus aureus and Escherichia coli with MIC values as low as 8 μg/mL .
- Mechanism of Action : The antimicrobial action is believed to be due to its ability to disrupt bacterial cell membranes and interfere with metabolic processes.
Data Table: Summary of Biological Activities
Pharmacological Insights
The pharmacological profile indicates that the compound may act as both an anticancer and antimicrobial agent due to its multifaceted mechanism involving apoptosis induction and membrane disruption. Further investigations are necessary to elucidate the precise molecular interactions and therapeutic potential.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
